2,4-Dichlorophenyl but-1-en-1-ylcarbamate
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Overview
Description
2,4-Dichlorophenyl but-1-en-1-ylcarbamate is an organic compound characterized by the presence of a carbamate group attached to a 2,4-dichlorophenyl and a but-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl but-1-en-1-ylcarbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with but-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors with precise temperature and pressure control. The reactants are fed into the reactor in a continuous or batch process, and the product is purified through distillation or crystallization. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
2,4-Dichlorophenyl but-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
2,4-Dichlorobenzyl alcohol: An antiseptic compound used in throat lozenges and other products.
2,4-Dichlorophenyl isocyanate: A precursor in the synthesis of various carbamate compounds.
Uniqueness
2,4-Dichlorophenyl but-1-en-1-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88310-29-6 |
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Molecular Formula |
C11H11Cl2NO2 |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C11H11Cl2NO2/c1-2-3-6-14-11(15)16-10-5-4-8(12)7-9(10)13/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
SHKCRHYLMCRSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CNC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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